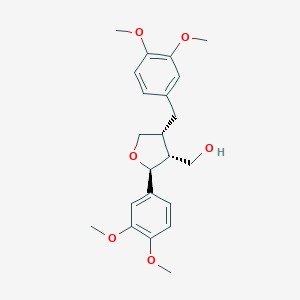

Lariciresinol dimethyl ether

概要

説明

[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol is a complex organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups and an oxolane ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol typically involves multi-step organic reactions. One common method includes the use of starting materials such as 3,4-dimethoxybenzaldehyde and appropriate reagents to form the oxolane ring and attach the methanol group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to produce the compound on an industrial scale.

化学反応の分析

Types of Reactions

[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield carboxylic acids, while reduction can produce different alcohol derivatives.

科学的研究の応用

Pharmacological Properties

Lariciresinol dimethyl ether exhibits several pharmacological effects that make it a subject of interest in medicinal research:

- Antioxidant Activity : LDME has demonstrated significant antioxidant properties, which can help in reducing oxidative stress in cells. This is particularly relevant in the context of chronic diseases where oxidative damage plays a crucial role.

- Anticancer Effects : Studies have indicated that LDME may inhibit the proliferation of cancer cells. For instance, research has shown that it can induce apoptosis (programmed cell death) in various cancer cell lines, making it a candidate for cancer therapy .

- Anti-inflammatory Properties : The compound has also been observed to exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases. Its ability to modulate inflammatory pathways is currently under investigation .

Therapeutic Uses

The therapeutic applications of this compound are being explored in several areas:

- Cardiovascular Health : Due to its antioxidant and anti-inflammatory properties, LDME may contribute to cardiovascular health by improving endothelial function and reducing inflammation associated with atherosclerosis.

- Neuroprotection : Preliminary studies suggest that LDME may have neuroprotective effects, potentially aiding in the prevention of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease by combating oxidative stress and inflammation in neuronal tissues .

- Metabolic Disorders : Research indicates that LDME could influence metabolic pathways, making it a candidate for managing conditions like diabetes and obesity through its effects on glucose metabolism and lipid profiles.

Industrial Applications

In addition to its health benefits, this compound has potential industrial applications:

- Natural Preservative : Due to its antioxidant properties, LDME can be explored as a natural preservative in food products. Its effectiveness in preventing lipid oxidation could enhance the shelf life of various food items .

- Cosmetic Industry : The compound's antioxidant and anti-inflammatory properties make it suitable for use in cosmetic formulations aimed at skin protection and anti-aging .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

作用機序

The mechanism of action of [(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol can be compared with similar compounds such as:

4,4’-Difluorobenzophenone: Used as a precursor to high-performance polymers.

4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.

The uniqueness of [(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol lies in its specific structure and the presence of the oxolane ring, which imparts distinct chemical and biological properties.

生物活性

Lariciresinol dimethyl ether (LDE) is a lignan compound derived from various plant sources, notably from the Larix genus. Its biological activities have garnered interest due to potential health benefits, including antioxidant, antimicrobial, and anticancer properties. This article reviews the current understanding of LDE's biological activity, supported by recent research findings and case studies.

- Chemical Formula : C₁₈H₁₈O₄

- CAS Number : 67560-68-3

- Molecular Weight : 302.33 g/mol

LDE is characterized as a dimethyl ether derivative of lariciresinol, a compound known for its various pharmacological effects. The structural configuration plays a crucial role in its biological interactions.

Antioxidant Activity

Recent studies have demonstrated that LDE exhibits significant antioxidant properties. A modified superoxide radical-scavenging assay revealed that LDE has an effective concentration (ED50) of approximately 19.2 µM, comparable to other standard antioxidants such as butylated hydroxyanisole (BHA) and Trolox .

Table 1: Antioxidant Activity of LDE Compared to Standards

| Compound | ED50 (µM) |

|---|---|

| This compound | 19.2 |

| BHA | 22.8 |

| Trolox | 940 |

Antimicrobial Activity

LDE has shown promising antimicrobial properties against various pathogens. In vitro studies have indicated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating its potential as a natural antimicrobial agent .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of LDE against a panel of bacteria, revealing an MIC of 50 µg/mL against S. aureus and 75 µg/mL against E. coli. These findings suggest that LDE could serve as an alternative treatment option for bacterial infections resistant to conventional antibiotics.

Anticancer Properties

Research has also highlighted the potential anticancer effects of LDE. In cellular models, it has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were found to be approximately 15 µM and 20 µM, respectively .

The anticancer activity of LDE may be attributed to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death. Studies indicate that LDE influences the expression of key proteins involved in apoptosis, such as caspases and Bcl-2 family members.

Safety Profile

According to available data, this compound is considered to have low toxicity levels in humans, with no significant acute or chronic toxicity reported . This safety profile enhances its appeal for therapeutic applications.

特性

IUPAC Name |

[(2S,3R,4R)-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-24-18-7-5-14(10-20(18)26-3)9-16-13-28-22(17(16)12-23)15-6-8-19(25-2)21(11-15)27-4/h5-8,10-11,16-17,22-23H,9,12-13H2,1-4H3/t16-,17-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWPHVUFQNWITL-PNLZDCPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40217892 | |

| Record name | ((2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-((3,4-dimethoxyphenyl)methyl)oxolan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67560-68-3 | |

| Record name | ((2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-((3,4-dimethoxyphenyl)methyl)oxolan-3-yl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067560683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-((3,4-dimethoxyphenyl)methyl)oxolan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。